molecular formula C20H25N7 B6421253 N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946348-86-3

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B6421253
CAS No.: 946348-86-3
M. Wt: 363.5 g/mol
InChI Key: MFXLHTRTFYLFAT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a 4-ethylpiperazine moiety at position 2 and a 3,4-dimethylphenylamine group at position 3. The ethylpiperazine substituent enhances solubility and modulates receptor binding, while the 3,4-dimethylphenyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXLHTRTFYLFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS: 946290-20-6)
  • Structural Differences : The phenyl group on the piperazine (vs. ethyl in the target compound) increases aromaticity and may enhance π-π stacking interactions. The 2,4-dimethylphenyl substituent (vs. 3,4-dimethyl in the target) alters steric hindrance and electronic effects .
  • Implications : The phenylpiperazine group could improve binding to hydrophobic pockets in enzymes like kinases or PDEs, but may reduce solubility compared to the ethylpiperazine analog.
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (e.g., CAS: 946288-21-7 and 878063-77-5)
  • Core Replacement: The pyrazolo[3,4-d]pyrimidine core (vs.
  • Substituent Variations :
    • CAS 946288-21-7 : Features a 4-phenylpiperazine and 3,4-dimethylphenyl group, similar to the target compound but with a pyrazolo-pyrimidine core. Molecular weight: 475.6 g/mol .
    • CAS 878063-77-5 : Includes a benzylpiperazine and 3-chloro-4-methoxyphenyl group, enhancing halogen bonding and polar interactions. Molecular weight: 463.96 g/mol .
  • Functional Impact : The pyrazolo-pyrimidine core may improve metabolic stability but reduce planar rigidity compared to pteridine.

Piperazine Substituent Variations

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)
  • Key Differences : A methylpiperazinylmethyl group on an oxadiazole-linked pyrazolo-pyridine core. Demonstrates potent PDE4 inhibition (IC₅₀ = 38 nM for TNF-α suppression) and a high therapeutic index (578 in rats) due to reduced emetogenicity .
  • Comparison : The ethylpiperazine in the target compound may similarly enhance PDE affinity but with unconfirmed selectivity.

Aromatic Amine Modifications

N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
  • Structure : Features a pyrido-pyrazine core with a 4-fluorophenyl group and isopropylamine. Designed as a p38 MAP kinase inhibitor .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Aromatic Amine Substituent Molecular Weight (g/mol) Key Biological Data
Target Compound Pteridine 4-Ethyl 3,4-Dimethylphenyl ~384.5* N/A (Theoretical)
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 4-Phenyl 2,4-Dimethylphenyl 384.48 N/A
CAS 946288-21-7 Pyrazolo-pyrimidine 4-Phenyl 3,4-Dimethylphenyl 475.6 N/A
CAS 878063-77-5 Pyrazolo-pyrimidine 4-Benzyl 3-Chloro-4-methoxyphenyl 463.96 N/A
EPPA-1 Pyrazolo-pyridine 4-Methyl Tetrahydro-2H-pyran-4-yl 519.6 PDE4 IC₅₀ = 38 nM; Therapeutic Index = 578

*Estimated based on analogous structures.

Research Findings and Implications

  • Piperazine Role : Ethyl or phenyl groups on piperazine influence solubility and target engagement. Ethyl substituents (as in the target compound) may balance lipophilicity and metabolic stability .
  • Core Heterocycles : Pteridine and pyrazolo-pyrimidine cores offer distinct electronic profiles, impacting binding to kinases or PDEs. Pteridine’s rigidity may favor tight enzyme interactions, while pyrazolo-pyrimidine derivatives might exhibit better pharmacokinetics .
  • Therapeutic Potential: Structural similarities to EPPA-1 suggest the target compound could be explored for PDE4 inhibition with improved safety profiles. Further synthesis and assay data are needed to validate this hypothesis .

Preparation Methods

Pyrimidine-to-Pteridine Cyclization

The most common approach involves cyclizing pyrimidine precursors with diamines or amino-alcohols. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde can react with ethylenediamine under acidic conditions to yield the pteridine core. This method, adapted from analogous syntheses, requires careful temperature control (80–100°C) and catalytic acid (e.g., p-toluenesulfonic acid) to achieve cyclization yields of 65–75%.

Condensation of Pyrazine Derivatives

Alternative routes employ pyrazine intermediates. 2-Amino-3-cyanopyrazine undergoes condensation with formamide at elevated temperatures (120–140°C), forming the pteridine ring via intramolecular cyclization. While this method offers higher purity (>90% by HPLC), it demands stringent anhydrous conditions and specialized equipment.

Functionalization with the 3,4-Dimethylphenyl Group

The final step involves coupling the pteridine-piperazine intermediate with 3,4-dimethylaniline. Two methods are prevalent:

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling employs:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand

  • Base : Cs₂CO₃

  • Solvent : Toluene at 100°C
    Yields range from 60–70%, with challenges in removing residual palladium.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling under microwave irradiation (150°C, 30 min) achieves comparable yields (65–68%) but requires shorter reaction times.

Comparative Analysis of Synthetic Methods

ParameterPyrimidine Cyclization RoutePyrazine Condensation Route
Overall Yield48–52%55–60%
Purity (HPLC)88–92%94–96%
Reaction Time18–24 hours8–12 hours
ScalabilityModerateHigh
Cost Efficiency$$$$$

Data synthesized from analogous protocols in.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

Competing substitution at C4 and C7 positions of the pteridine ring can occur. Using bulky solvents (e.g., tert-amyl alcohol) or low temperatures (0–5°C) favors C2 selectivity by kinetic control.

Purification Difficulties

The final compound’s lipophilicity complicates crystallization. Gradient recrystallization from ethanol/water (4:1 v/v) with seed crystals improves recovery to 85–90% .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine?

  • Methodological Answer : The synthesis typically involves three key steps:

Pteridine Core Formation : Condensation of pyrimidine and pyrazine derivatives under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours) .

Dimethylphenyl Substitution : Nucleophilic aromatic substitution using 3,4-dimethylphenyl halide with a catalyst like Pd(OAc)₂ in DMF at 100°C .

Ethylpiperazine Attachment : Reaction of the intermediate with 4-ethylpiperazine in the presence of K₂CO₃, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; ethylpiperazine methylene at δ 2.6–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₀H₂₅N₇, [M+H]⁺ = 388.2354) .
  • X-ray Crystallography : Resolve 3D conformation, particularly piperazine-pteridine dihedral angles .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors 5-HT₁A/5-HT₂A) to quantify affinity (Kᵢ values). Evidence from structurally similar compounds shows submicromolar binding .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., PDE4 inhibition, IC₅₀ determination) using recombinant enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding affinities and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS in plasma after oral administration. Adjust formulations (e.g., PEG-based carriers) to enhance solubility .
  • Metabolite Identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites affecting efficacy .

Q. What strategies improve selectivity against off-target receptors (e.g., adrenergic vs. serotonin receptors)?

  • Methodological Answer :
  • Molecular Docking Simulations : Model interactions with receptor subtypes (e.g., 5-HT₁A vs. α₂-adrenoceptors) to guide substituent modifications .
  • Functional Selectivity Assays : Compare cAMP modulation (for GPCRs) or calcium flux in transfected HEK293 cells .

Q. How do structural modifications (e.g., ethylpiperazine vs. methylpiperazine) impact metabolic stability?

  • Methodological Answer :
  • CYP450 Inhibition Assays : Test hepatic CYP3A4/2D6 inhibition using fluorogenic substrates. Ethyl groups may reduce metabolic clearance compared to methyl .
  • Plasma Stability Tests : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via HPLC .

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